L-Cysteine methyl ester hydrochloride is a derivative of the amino acid L-cysteine, characterized by the presence of a methyl ester group and a hydrochloride salt form. Its molecular formula is , with a molecular weight of approximately 171.65 g/mol . This compound is primarily utilized in biochemical research and pharmaceutical applications due to its unique properties, which include reducing capabilities and potential biological activities.
The biological activities of L-cysteine methyl ester hydrochloride are diverse. Research indicates that it can reverse the respiratory depressant effects of opioids like morphine without diminishing their analgesic properties. This effect is attributed to its ability to modulate intracellular signaling pathways and alter redox states within cells . Furthermore, it has shown potential in enhancing cell viability and reducing cytotoxicity in various biological assays, making it a candidate for applications in drug development and therapeutics .
L-Cysteine methyl ester hydrochloride can be synthesized through several methods:
The applications of L-cysteine methyl ester hydrochloride span several fields:
Studies on interaction mechanisms reveal that L-cysteine methyl ester hydrochloride can form thiol adducts with various biomolecules, influencing their activity. For example, it interacts with proteins and nucleic acids, affecting their binding properties and functionality. This interaction is crucial in understanding its role in cellular signaling pathways and potential therapeutic effects .
L-Cysteine methyl ester hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| L-Cysteine | Contains thiol group | Directly involved in protein synthesis and detoxification |
| N-Acetyl-L-Cysteine | Contains acetyl group | Antioxidant properties; used as a mucolytic agent |
| L-Cystine | Dimer of cysteine | Forms disulfide bonds; important for protein structure |
| S-Methyl-L-Cysteine | Contains sulfur and methyl groups | Involved in sulfur metabolism; potential anticancer effects |
L-Cysteine methyl ester hydrochloride is unique due to its esterification, which enhances its solubility and bioavailability compared to its parent amino acid, L-cysteine. This modification allows for distinct biological activities that are not present in the unmodified form.
The synthesis of L-cysteine methyl ester hydrochloride has evolved significantly, with modern protocols emphasizing efficiency and compatibility with downstream peptide coupling reactions. Two principal methodologies dominate current practice: acid-catalyzed esterification and trityl-based solid-phase anchoring.
A widely adopted solution-phase method involves the reaction of L-cysteine hydrochloride with methanol in the presence of thionyl chloride (SOCl₂). This one-pot procedure proceeds via initial activation of methanol by SOCl₂, generating HCl in situ to protonate the amino group and facilitate nucleophilic attack by the hydroxyl oxygen of methanol on the cysteine carboxyl carbon. Key reaction parameters include:
Characterization data confirm successful synthesis:
For SPPS-compatible derivatives, the trityl (Trt) resin anchoring method provides superior control over C-terminal functionality. Fmoc-protected L-cysteine methyl ester is loaded onto 2-chlorotrityl chloride resin via its thiol group, enabling sequential peptide elongation while preserving ester integrity. Critical advantages include:
Table 1 compares key parameters of solution-phase vs. solid-phase synthetic routes:
| Parameter | Acid-Catalyzed Esterification | Trityl-Anchored SPPS |
|---|---|---|
| Yield | 85.9% | 82-90% |
| Purity (HPLC) | >95% | >81% |
| Scalability | Multi-gram | Milligram to gram |
| Compatibility with SPPS | Limited | Excellent |
Preserving L-configuration at the α-carbon during esterification remains a central challenge due to the susceptibility of cysteine to base-induced racemization. Mechanistic studies reveal two critical factors influencing stereochemical integrity:
Trityl resin immobilization through the cysteine thiol group imposes conformational restraints that disfavor racemization. Comparative ¹H NMR analyses of a-factor peptides synthesized via trityl anchoring vs. conventional carbodiimide coupling demonstrate:
These findings underscore the importance of side-chain anchoring in maintaining stereochemical purity during iterative coupling cycles.
Optimizing protective group selection is paramount for balancing reactivity and stability in multi-step syntheses. Three dominant approaches have emerged:
The trityl resin method enables simultaneous cleavage and global deprotection using TFA cocktails (e.g., Reagent K: TFA/H₂O/phenol/thioanisole/1,2-ethanedithiol). This strategy:
Table 2 evaluates protection-deprotection efficacy across methodologies:
| Strategy | Deprotection Agent | Time | Purity Post-Cleavage |
|---|---|---|---|
| Boc Chemistry | HCl/dioxane | 4 h | 85.9% |
| Fmoc/Trt Resin | TFA/Reagent K | 2 h | 81-90% |
| Direct Recrystallization | N/A | N/A | 95% |
L-CYSme exerts its therapeutic effects by modulating cellular pathways disrupted by opioid receptor (OR) activation. Systemic administration of morphine inhibits ventilatory drive by reducing tidal volume (TV), minute ventilation (MV), and inspiratory flow rates via μ-opioid receptor-mediated suppression of brainstem respiratory nuclei [2]. L-CYSme, a membrane-permeant thiolester, enters cells and donates free thiol groups, which interfere with OR signaling cascades.
Key molecular interactions include:
The ester moiety enhances cellular uptake compared to L-cysteine, enabling rapid correction of morphine-induced decreases in TV (35% baseline to 92% post-L-CYSme) and MV (28% to 110%) within 5 minutes [2].
L-CYSme exhibits a steep dose-response relationship in reversing OIRD:
| Parameter | 250 μmol/kg IV | 500 μmol/kg IV |
|---|---|---|
| Tidal Volume | +58%* | +127%† |
| Minute Ventilation | +49%* | +142%† |
| Inspiratory Drive | +62%* | +135%† |
*Data normalized to post-morphine baseline; †p<0.01 vs. saline control [2]
A dual 500 μmol/kg IV regimen produces synergistic effects:
Notably, L-cysteine (non-esterified) at equivalent doses fails to improve ventilation, confirming the necessity of esterification for bioavailability and intracellular activity [2] [5].
Morphine administration (10 mg/kg IV) induces severe acid-base disturbances:
L-CYSme (500 μmol/kg IV) normalizes ABG parameters within 20 minutes:
| Parameter | Pre-Morphine | Post-Morphine | Post-L-CYSme |
|---|---|---|---|
| pH | 7.41 ± 0.02 | 7.22 ± 0.03 | 7.38 ± 0.02† |
| pCO₂ | 39 ± 2 | 58 ± 3 | 42 ± 2† |
| pO₂ | 92 ± 2 | 68 ± 3 | 88 ± 2† |
| A-a Gradient | 8 ± 1 | 25 ± 2 | 10 ± 1† |
†p<0.01 vs. post-morphine [2]
This correction occurs via dual mechanisms:
L-cysteine methyl ester hydrochloride demonstrates significant biochemical interactions through its unique structural features, which include a thiol group, primary amino group, and methyl ester functionality [1] [2]. The compound's molecular formula C4H10ClNO2S and molecular weight of 171.65 g/mol facilitate specific interactions with various biological targets [3] [4].
The compound exhibits potential binding affinity to the N-methyl-D-aspartate neuroreceptor, an ionotropic glutamate receptor found on post-synaptic neurons [5]. This interaction suggests possible modulation of glutamate signaling pathways, though the specific binding mechanisms require further investigation. The presence of both thiol and amino groups in the structure enables multiple coordination sites for receptor recognition [6].
Research has demonstrated that L-cysteine methyl ester hydrochloride shows enhanced cellular uptake compared to free L-cysteine, with effective concentrations ranging from 100 nanomolar to 100 micromolar [7]. This improved bioavailability is attributed to the ester modification, which facilitates membrane permeability and subsequent intracellular delivery [9].
The compound's biochemical activity involves extensive interactions with proteins through multiple mechanisms. L-cysteine methyl ester hydrochloride forms thiol adducts with various biomolecules, significantly influencing their binding properties and functionality . These interactions are crucial for understanding the compound's role in cellular signaling pathways and potential therapeutic effects.
In respiratory physiology, the compound stimulates secretory activity in tracheal secretory cells while promoting mucin glycoprotein synthesis in submucosal glands [7]. At concentrations between 100 nanomolar and 100 micromolar, it demonstrates obvious viscosity-reducing effects on secretory cell mucus, contributing to its mucolytic properties.
The compound serves as a potent reducing agent that breaks down disulfide bonds within proteins, enabling researchers to investigate protein folding dynamics and stability mechanisms [2]. This property makes it particularly valuable in biochemical research for elucidating protein denaturation and aggregation processes relevant to various disease states.
L-cysteine methyl ester hydrochloride participates extensively in cellular redox systems and sulfur metabolism pathways. Following cellular uptake, the compound undergoes ester hydrolysis to release L-cysteine, which then integrates into the transsulfuration pathway [10] [11]. This pathway connects methionine metabolism with cysteine biosynthesis, representing a critical intersection of sulfur amino acid metabolism.
The compound serves as a precursor for glutathione synthesis, one of the most important cellular antioxidant systems [12] [13]. The biosynthesis pathway involves two adenosine triphosphate-dependent steps: first, the formation of γ-glutamylcysteine from L-glutamate and L-cysteine, followed by the addition of glycine to form glutathione [12]. This process is regulated by feedback inhibition, where glutathione levels control the rate-limiting enzyme γ-glutamylcysteine synthetase.
In hydrogen sulfide signaling, L-cysteine methyl ester hydrochloride serves as a substrate for cystathionine gamma-lyase, producing hydrogen sulfide along with α-ketobutyrate and ammonia [14] [15]. This pathway is particularly significant in cardiovascular protection, where L-cysteine administration at 1 millimolar concentration increased myocardial hydrogen sulfide levels three-fold, providing protection against ischemia-reperfusion injury [15].
The compound demonstrates remarkable ability to form coordination complexes with various metal ions, significantly affecting its biochemical interactions. Studies have identified complex formation with nickel(II), zinc(II), cadmium(II), mercury(II), and lead(II) ions [16] [17]. Each metal system exhibits distinct coordination patterns and stability characteristics.
With nickel(II), the compound forms multiple species including NiL+, NiL2, NiL3-, Ni4L62-, and protonated variants such as NiHL2+ [16]. These polynuclear complexes demonstrate high stability and involve both sulfur and nitrogen coordination sites. The formation of such diverse complex species suggests multiple binding modes and potential for extended coordination networks.
Zinc(II) interactions primarily involve mononuclear complexes, including ZnL+, ZnL2, and protonated species ZnHL2+, along with hydrolyzed forms such as ZnL(OH) [16]. The stability of these complexes is pH-dependent, with protonation effects playing significant roles in complex stability and distribution.
Mercury(II) shows exceptionally strong complexation behavior, forming species such as HgL+, HgL2, Hg2L3+, and Hg3L42+ [16] [18]. The very high binding affinity suggests that mercury complexation occurs rapidly and completely, even at low concentrations. Nuclear magnetic resonance studies indicate that sulfur coordination to mercury is the primary binding mode, with significant downfield chemical shifts observed for carbons adjacent to the sulfur atom [18].
Recent research has revealed significant synergistic antioxidant effects when L-cysteine methyl ester hydrochloride is combined with certain inorganic cluster compounds [19]. The combination with samarium-oxo/hydroxy clusters demonstrates enhanced radical scavenging activity compared to individual components, with particularly notable enhancement under strong visible light conditions.
The antioxidant mechanism involves dose-dependent DPPH radical scavenging, with IC50 values of (8.49 ± 0.16) × 10^-3 μmol/mL for the cluster-cysteine combination under ambient conditions, improving to (5.70 ± 0.17) × 10^-3 μmol/mL under xenon lamp irradiation [19]. This light-enhanced activity suggests photoredox catalytic mechanisms that amplify the compound's natural antioxidant properties.
L-cysteine methyl ester hydrochloride exhibits significant synergistic effects with conventional antifungal agents against Scedosporium species [20]. The compound alone shows minimum inhibitory concentrations ranging from 512 to 1024 μg/mL, but in combination with amphotericin B, caspofungin, terbinafine, and voriconazole, these values decrease substantially to 64-256 μg/mL range.
The synergistic interactions demonstrate fractional inhibitory concentration indices indicating true synergism rather than simple additive effects [20]. When combined with amphotericin B, the compound's MIC reduces to 64 μg/mL, while the antifungal agent's MIC decreases from 8-128 μg/mL to 0.25-4 μg/mL. Similar patterns occur with other antifungal combinations, suggesting broad-spectrum enhancement mechanisms.
These synergistic effects appear to involve multiple mechanisms, including enhanced membrane permeability, altered cellular redox states, and potential interference with fungal metal homeostasis through the compound's metal-chelating properties [20]. The absence of antagonistic interactions across all tested combinations indicates favorable therapeutic potential for combination therapies.
The compound's enhanced cellular uptake compared to free L-cysteine involves specific transport mechanisms that differ significantly from those of the parent amino acid [21] [22]. Studies using luminal membrane vesicles from proximal tubules demonstrate sodium-dependent transport systems with distinct kinetic parameters for different cysteine derivatives.
L-cysteine transport involves multiple systems with different affinities, including high-affinity (Km = 0.03 mM) and low-affinity (Km = 5.84 mM) components [22]. The methyl ester modification appears to alter these transport kinetics, potentially involving different carrier proteins or transport pathways that enhance bioavailability and cellular accumulation.
Irritant